N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine
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Overview
Description
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine: is an organic compound that belongs to the class of tetrahydroquinolines. This compound features a quinoline core structure that is partially hydrogenated, making it a tetrahydroquinoline, with an amine group attached to the eighth position and a pentan-3-yl substituent at the nitrogen atom. Tetrahydroquinolines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as a 2-aminobenzylamine derivative, with a suitable aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through a Pictet-Spengler cyclization, forming the tetrahydroquinoline core.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, such as Lewis acids, to facilitate the cyclization process. Additionally, the reaction may be carried out in a continuous flow reactor to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroquinoline core to a fully saturated quinoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline.
Substitution: Various substituted tetrahydroquinolines.
Scientific Research Applications
Chemistry: N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. It may exhibit activity against various biological targets, including enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
N-(pentan-3-yl)hydroxylamine: This compound features a similar pentan-3-yl substituent but differs in its core structure.
Pendimethalin: A herbicide with a similar pentan-3-yl group but different functional groups and applications.
Uniqueness: N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
N-pentan-3-yl-5,6,7,8-tetrahydroquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-3-12(4-2)16-13-9-5-7-11-8-6-10-15-14(11)13/h6,8,10,12-13,16H,3-5,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYFNGRIVMOYHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CCCC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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